molecular formula C11H20O2 B13999730 ethyl (Z)-3-methyloct-2-enoate CAS No. 91213-36-4

ethyl (Z)-3-methyloct-2-enoate

Cat. No.: B13999730
CAS No.: 91213-36-4
M. Wt: 184.27 g/mol
InChI Key: HOPWWZLAYCOLHH-KTKRTIGZSA-N
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Description

Ethyl (Z)-3-methyloct-2-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a double bond in the Z configuration, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-methyloct-2-enoate can be synthesized through various methods. One common approach is the Wittig reaction, which involves the reaction of a carbonyl compound (such as an aldehyde or ketone) with a phosphonium ylide to form an alkene . The reaction conditions typically include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-methyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Ammonia (NH3) or primary amines in ethanol.

Major Products Formed

    Oxidation: 3-methyloct-2-enoic acid.

    Reduction: 3-methyloct-2-enol.

    Substitution: Corresponding amides or alcohols.

Scientific Research Applications

Ethyl (Z)-3-methyloct-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism by which ethyl (Z)-3-methyloct-2-enoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s ester group and double bond play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Ethyl (Z)-3-methyloct-2-enoate can be compared to other esters with similar structures, such as ethyl (Z)-3-phenylprop-2-enoate and ethyl (Z)-3-methylbut-2-enoate. These compounds share the ester functional group and a double bond in the Z configuration, but differ in their alkyl or aryl substituents. The unique structure of this compound, with its longer carbon chain, imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.

Similar Compounds

  • Ethyl (Z)-3-phenylprop-2-enoate
  • Ethyl (Z)-3-methylbut-2-enoate
  • Ethyl (Z)-2-butenoate

These compounds highlight the diversity within the ester family and the impact of structural variations on their properties and applications.

Properties

CAS No.

91213-36-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl (Z)-3-methyloct-2-enoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-11(12)13-5-2/h9H,4-8H2,1-3H3/b10-9-

InChI Key

HOPWWZLAYCOLHH-KTKRTIGZSA-N

Isomeric SMILES

CCCCC/C(=C\C(=O)OCC)/C

Canonical SMILES

CCCCCC(=CC(=O)OCC)C

Origin of Product

United States

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